[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone
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Overview
Description
7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with various aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl and methoxyphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the nitrophenyl group: This step is achieved through nucleophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.
Medicine
Medicinally, 7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone : Similar structure but with a different position of the nitro group.
- 7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone : Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H20ClN5O4 |
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Molecular Weight |
489.9 g/mol |
IUPAC Name |
[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C25H20ClN5O4/c1-35-19-11-9-16(10-12-19)22-14-23(20-7-2-3-8-21(20)26)30-25(27-15-28-30)29(22)24(32)17-5-4-6-18(13-17)31(33)34/h2-13,15,22-23H,14H2,1H3 |
InChI Key |
SIRVFMMLQMZYMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5Cl |
Origin of Product |
United States |
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